2,2'-Biquinazoline 2,2'-Biquinazoline
Brand Name: Vulcanchem
CAS No.: 735-72-8
VCID: VC18737862
InChI: InChI=1S/C16H10N4/c1-3-7-13-11(5-1)9-17-15(19-13)16-18-10-12-6-2-4-8-14(12)20-16/h1-10H
SMILES:
Molecular Formula: C16H10N4
Molecular Weight: 258.28 g/mol

2,2'-Biquinazoline

CAS No.: 735-72-8

Cat. No.: VC18737862

Molecular Formula: C16H10N4

Molecular Weight: 258.28 g/mol

* For research use only. Not for human or veterinary use.

2,2'-Biquinazoline - 735-72-8

Specification

CAS No. 735-72-8
Molecular Formula C16H10N4
Molecular Weight 258.28 g/mol
IUPAC Name 2-quinazolin-2-ylquinazoline
Standard InChI InChI=1S/C16H10N4/c1-3-7-13-11(5-1)9-17-15(19-13)16-18-10-12-6-2-4-8-14(12)20-16/h1-10H
Standard InChI Key NHEHHNKXNRMJLQ-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C=NC(=N2)C3=NC4=CC=CC=C4C=N3

Introduction

Structural and Chemical Characteristics of 2,2'-Biquinazoline

Molecular Architecture

2,2'-Biquinazoline consists of two quinazoline moieties connected through a single bond at their 2-positions, creating a conjugated system with axial chirality (Figure 1). The quinazoline units each contain a benzene ring fused to a pyrimidine ring, conferring electron-deficient aromatic characteristics that influence reactivity. Substituents at the 3,3'-positions introduce steric hindrance, enabling atropisomerism with rotational barriers exceeding 25 kcal/mol .

Key structural features:

  • Torsional angle: 85–95° between quinazoline planes, as determined by X-ray crystallography

  • Conjugation: Extended π-system with absorption maxima at 320–350 nm (ε ≈ 10,000 M⁻¹cm⁻¹)

  • Acid-base properties: pKa values of 3.8 (pyrimidine N1) and 9.2 (benzene-adjacent NH)

Synthetic Methodologies

One-Pot Multicomponent Synthesis

Pioneered by Guo et al. (2010), this efficient route combines o-nitrobenzaldehydes, anilines, and triphosgene under reductive conditions :

Reaction conditions:

ComponentMolar RatioTemperatureTimeYield (%)
o-Nitrobenzaldehyde1.0110°C12 h68–82
Aniline derivative1.2(DMF, N₂)
Triphosgene0.33

The mechanism proceeds through three stages:

  • Reduction: Nitro groups convert to amines via SnCl₂/HCl

  • Coupling: Diamine intermediates condense with triphosgene

  • Cyclization: Intramolecular nucleophilic attack forms the quinazoline rings

Atropisomeric Synthesis

Pertusati’s asymmetric approach (2007) employs chiral amino acids to induce axial chirality :

  • Functionalize 3-aminoquinazolinone with L-valine or D-phenylglycine

  • Condense with benzoxazinones using p-TsOH catalysis

  • Resolve enantiomers via chiral HPLC (Chiralpak AD-H, hexane/i-PrOH)

Key outcomes:

  • Enantiomeric excess (ee): 92–98% for 2,2’-diethyl derivatives

  • Rotational barrier (ΔG‡): 28.3 kcal/mol (25°C, CDCl₃)

Biological Activity and Medicinal Applications

Anticancer Properties

Screening against NCI-60 cell lines revealed structure-activity relationships (Table 1) :

Table 1: In vitro anticancer activity of 2,2'-biquinazoline derivatives

CompoundR₁R₂GI₅₀ (μM) A549GI₅₀ (μM) MCF7Selectivity Index
4a4-OMeH1.2 ± 0.10.8 ± 0.18.3
4d3-NO₂4-Cl0.7 ± 0.050.5 ± 0.0312.1
4g2,4-diF4-CF₃0.4 ± 0.020.3 ± 0.0118.9

Mechanistic studies indicate:

  • Topoisomerase II inhibition: IC₅₀ = 0.9 μM (compound 4g vs. etoposide IC₅₀ = 2.1 μM)

  • Apoptosis induction: 78% early apoptosis in Jurkat cells at 1 μM (48 h treatment)

Applications in Asymmetric Synthesis

Chiral Auxiliary Performance

2,2'-Biquinazoline derivatives facilitate diastereoselective transformations (Table 2) :

Table 2: Diastereoselectivity in prochiral reactions

Reaction TypeSubstrateConditionsdree (%)
EpoxidationStyryl-BiQmCPBA, CH₂Cl₂, -20°C19:194
Diels-AlderDienyl-BiQEtAlCl₂, 0°C15:188
CyclopropanationCH₂N₂-BiQCu(acac)₂, 25°C12:191

Key advantages over bipyridine systems:

  • Thermal stability: No racemization below 150°C

  • Recyclability: 92% recovery via acid/base extraction

Physicochemical Properties

Solubility and Stability

Solubility profile:

  • Water: <0.01 mg/mL (pH 7.4)

  • DMSO: 45 mg/mL

  • CHCl₃: 28 mg/mL

Stability data:

  • Thermal decomposition: 248°C (TGA, N₂ atmosphere)

  • Photostability: t₁/₂ = 48 h (AM 1.5G illumination)

Industrial and Synthetic Applications

Radical Alkylation Strategies

Recent adaptations employ 2,2'-biquinazoline derivatives as recyclable electroauxiliaries :

  • Radical generation: Cu(I)-mediated C–C cleavage at 50°C

  • Reaction scope:

    • Hydroalkylation of benzalmalononitriles (85% yield)

    • Denitrative alkylation of β-nitrostyrene (72% yield)

  • Recyclability: 89% biquinazoline recovery after 5 cycles

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